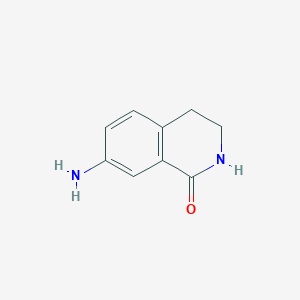

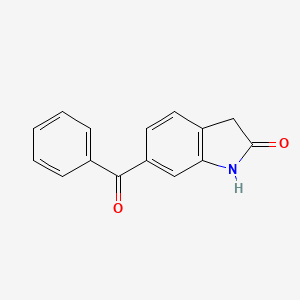

6-benzoyl-1,3-dihydro-2H-indol-2-one

Übersicht

Beschreibung

The compound 6-benzoyl-1,3-dihydro-2H-indol-2-one is a heterocyclic molecule that is part of a broader class of compounds with potential applications in various fields, including pharmaceuticals and materials science. The structure of this compound includes an indole moiety, which is a common framework in many natural products and drugs, and a benzoyl group, which can confer additional chemical properties and reactivity .

Synthesis Analysis

The synthesis of compounds related to 6-benzoyl-1,3-dihydro-2H-indol-2-one involves several strategies. For instance, a series of 3'-substituted 6,11-dihydrospiro compounds, which share a similar indole core, were synthesized and their structures supported by 1H-NMR data and mass spectrometry . Another related compound, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, was synthesized using a K2CO3/MeCN system, showcasing the versatility of indole derivatives in synthetic chemistry . Additionally, substituted 6H-isoindolo[2,1-a]indol-6-ones were prepared via palladium-catalyzed cycloaminocarbonylation, demonstrating the potential for complex transformations involving indole substrates .

Molecular Structure Analysis

The molecular structure of compounds similar to 6-benzoyl-1,3-dihydro-2H-indol-2-one has been elucidated using various spectroscopic techniques. For example, the structure of a pyrazolopyrimidinone derivative with a benzoyl group was determined by X-ray diffraction and further optimized using density functional theory (DFT) . This highlights the importance of structural characterization in understanding the properties of such molecules.

Chemical Reactions Analysis

Indole derivatives can undergo a range of chemical reactions. The spiro compounds related to our molecule of interest can form ring-opened xanthylium salts under acidic conditions, which are intensely colored and could be used in pressure-sensitive papers . The versatility of these compounds is further demonstrated by the ability to undergo transformations such as aminocarbonylation and reduction to yield benzyl alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-benzoyl-1,3-dihydro-2H-indol-2-one derivatives can be inferred from related compounds. The acidobasic properties of spiro[indol-xanthenes] were studied, including their UV/VIS spectra and pKa values . The introduction of a benzoyl group onto riboside in aqueous solution indicates the reactivity of the benzoyl moiety under various conditions . Additionally, the theoretical calculations of molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties provide insights into the electronic characteristics of these molecules .

Wissenschaftliche Forschungsanwendungen

Indole Synthesis and Classification

The compound 6-benzoyl-1,3-dihydro-2H-indol-2-one is relevant in the field of indole synthesis, a core area of organic chemistry that has spurred the development of numerous synthetic methods due to the indole nucleus's prominence in alkaloids and pharmacologically active molecules. A comprehensive review of indole synthesis strategies highlights the ongoing evolution of methodologies to construct the indole framework, underscoring the significance of such compounds in synthetic organic chemistry. This review classifies indole syntheses into distinct categories, each defined by the reaction mechanism and bond formation sequence, indicating the broad utility of indole derivatives in synthesizing complex biological active molecules (Taber & Tirunahari, 2011).

Benzothiazole Derivatives and Pharmacological Importance

Benzothiazole derivatives, closely related to the structural framework of 6-benzoyl-1,3-dihydro-2H-indol-2-one, exhibit a wide array of biological activities. These compounds are integral to developing therapeutics due to their varied pharmacological importance, including antiviral, antimicrobial, antidiabetic, antitumor, anti-inflammatory, and anticancer properties. The review of benzothiazole and its derivatives underscores the compound's versatility and potential as a scaffold in medicinal chemistry, paving the way for novel drug development (Bhat & Belagali, 2020).

Chromones and Radical Scavenging Activity

Chromones, structurally similar to 6-benzoyl-1,3-dihydro-2H-indol-2-one, are known for their radical scavenging abilities, which contribute to their anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The review of chromones emphasizes their role in neutralizing active oxygen and interrupting free radical processes that can lead to cell impairment, highlighting the antioxidant properties of chromones and their derivatives. This insight reflects the potential for compounds like 6-benzoyl-1,3-dihydro-2H-indol-2-one to serve as bases for developing antioxidants with therapeutic applications (Yadav et al., 2014).

Eigenschaften

IUPAC Name |

6-benzoyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-9-11-6-7-12(8-13(11)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJLPUOIDQSOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539832 | |

| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-benzoyl-1,3-dihydro-2H-indol-2-one | |

CAS RN |

91713-63-2 | |

| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.